5-Nitro-benzooxazole-2-carboxylic acid
Description
Historical Context and Evolution of Benzoxazole (B165842) Chemistry
Benzoxazoles are a class of aromatic heterocyclic compounds characterized by a benzene (B151609) ring fused to a 1,3-oxazole ring. tandfonline.com This bicyclic, planar structure has been a subject of interest since the advancement of organic chemistry in the 19th century. globalresearchonline.net Historically, the synthesis of the benzoxazole nucleus often involved the condensation of ortho-aminophenols with carboxylic acids or their derivatives, a foundational method that has evolved significantly over the decades. chemicalbook.comrsc.org
The benzoxazole scaffold is recognized as an important structural motif in both natural products and synthetic molecules. chemicalbook.com Its aromaticity lends it considerable stability, while the presence of both oxygen and nitrogen heteroatoms provides sites for noncovalent interactions, such as hydrogen bonding. chemicalbook.com The planar benzene ring also allows for π–π stacking interactions, making it a valuable building block in medicinal and materials chemistry. chemicalbook.com Over time, synthetic strategies have expanded from traditional acid-catalyzed cyclizations to include a wide array of modern techniques employing metal catalysts, nanocatalysts, and eco-friendly protocols to generate diverse benzoxazole derivatives. chemicalbook.comrsc.org
Significance of Nitrated Heterocyclic Carboxylic Acids in Chemical Research
The introduction of a nitro group (–NO₂) onto a heterocyclic carboxylic acid framework imparts unique and powerful chemical properties. The nitro group is one of the strongest electron-withdrawing groups, a characteristic derived from both resonance and inductive effects. scielo.brencyclopedia.pub This feature significantly influences the electron density of the aromatic system, making the ring susceptible to nucleophilic aromatic substitution reactions. scielo.brresearchgate.net
In the context of chemical research, nitrated heterocycles are valued as versatile synthetic intermediates. researchgate.netsci-hub.se The nitro group can be readily transformed into other functional groups, such as amines, which are crucial for building more complex molecular architectures. researchgate.netresearchgate.net The presence of a carboxylic acid (–COOH) group further enhances the synthetic utility, providing a reactive handle for esterification, amidation, and other coupling reactions. nih.gov The combination of a nitro group and a carboxylic acid on a stable heterocyclic scaffold, such as benzoxazole, creates a poly-functionalized molecule with significant potential as a building block for creating libraries of compounds for various scientific applications. nih.govnih.gov The bioreduction of the nitro group can also lead to the formation of reactive intermediates, a mechanism that is exploited in various chemical and biological contexts. researchgate.netsvedbergopen.com
Current Research Landscape and Emerging Trends for 5-Nitro-benzooxazole-2-carboxylic Acid
Direct research focusing exclusively on this compound is limited; it appears most prominently in the scientific literature as a specialized chemical intermediate rather than an end-product. Its primary role is as a precursor for the synthesis of more complex derivatives, particularly its esters and amides. Chemical suppliers often list the methyl ester, this compound methyl ester, indicating its utility as a stable, ready-to-use building block for further chemical elaboration. alfa-chemistry.comchemicalbook.com
A notable application emerging from this scaffold is in the development of potential therapeutic agents. A key area of investigation involves the synthesis of 5-nitro-1,3-benzoxazole derivatives for their anthelmintic (anti-parasitic worm) activity. globalresearchonline.net In these studies, the core structure of this compound is modified to produce a series of compounds that are then evaluated for their biological effects. globalresearchonline.netresearchgate.net One study highlighted that certain derivatives showed potent anthelmintic effects, with the mechanism of action believed to involve the inhibition of the β-tubulin protein in parasites. globalresearchonline.net This line of research underscores a significant trend: the use of the 5-nitro-benzooxazole core as a foundational structure for creating new bioactive molecules.
| Compound/Class | Key Structural Features | Primary Role in Research | Notable Research Application |
|---|---|---|---|
| Benzoxazole | Planar, bicyclic system (Benzene + Oxazole). wikipedia.org | Starting material for bioactive structures. wikipedia.orghumanjournals.com | Core scaffold for drugs like flunoxaprofen. wikipedia.org |
| Nitrated Heterocycles | Heterocyclic ring with an electron-withdrawing nitro group. scielo.br | Versatile synthetic intermediates; pharmacophores. researchgate.netmdpi.com | Used in the synthesis of antibacterial and anticancer agents. encyclopedia.pubresearchgate.net |
| This compound | Benzoxazole core with a C5-nitro group and a C2-carboxylic acid. | Chemical intermediate and precursor. alfa-chemistry.comchemicalbook.com | Precursor for synthesizing anthelmintic derivatives. globalresearchonline.net |
Defined Research Objectives for Comprehensive Investigation
Given the current landscape, a comprehensive investigation into this compound would be guided by several clear research objectives. The primary focus would be to expand its utility beyond its current, narrow application.
Key Research Objectives:
Optimization of Synthetic Pathways: To develop and optimize novel, efficient, and scalable synthetic routes to produce this compound and its key derivatives (e.g., esters, amides). This would involve exploring modern catalytic methods to improve yields and reduce reaction times compared to classical approaches.
Exploration of Broader Bioactivity: To systematically synthesize a library of new derivatives from the core scaffold and screen them for a wider range of biological activities. Building on the known activities of benzoxazoles and nitroaromatics, this would include evaluation for antibacterial, antifungal, and anticancer properties. humanjournals.comwisdomlib.org
Investigation for Materials Science Applications: To investigate the photophysical and electronic properties of the compound and its derivatives. The highly conjugated system combined with the strong electron-withdrawing nitro group suggests potential applications in the development of optical brighteners, dyes, or other functional organic materials. mdpi.com
Mechanistic Studies: To conduct detailed mechanistic studies on how the 5-nitro-benzooxazole scaffold interacts with biological targets, such as the β-tubulin inhibition noted in anthelmintic research. globalresearchonline.net This would provide a rational basis for the design of more potent and selective molecules.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-nitro-1,3-benzoxazole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2O5/c11-8(12)7-9-5-3-4(10(13)14)1-2-6(5)15-7/h1-3H,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGLDVYFBVHZENI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])N=C(O2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50696210 | |
| Record name | 5-Nitro-1,3-benzoxazole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50696210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
49559-67-3 | |
| Record name | 5-Nitro-2-benzoxazolecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=49559-67-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Nitro-1,3-benzoxazole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50696210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Transformations and Reactivity of 5 Nitro Benzooxazole 2 Carboxylic Acid
Electrophilic and Nucleophilic Substitution Reactions on the Benzoxazole (B165842) Core
The reactivity of the benzene (B151609) ring portion of the benzoxazole core towards substitution reactions is significantly influenced by the electronic properties of the existing substituents. The benzoxazole system itself, fused to a benzene ring, along with the strongly electron-withdrawing nitro (NO₂) and carboxylic acid (COOH) groups, dictates the feasibility and regioselectivity of these transformations.
Electrophilic Aromatic Substitution: The benzene ring of 5-Nitro-benzooxazole-2-carboxylic acid is strongly deactivated towards electrophilic aromatic substitution (EAS). This deactivation stems from the potent electron-withdrawing nature of the nitro group, which functions through both inductive and resonance effects, and the carboxyl group. nih.govsvedbergopen.com These groups pull electron density from the aromatic ring, making it less nucleophilic and therefore less reactive towards electrophiles like the nitronium ion (NO₂⁺) or sulfur trioxide (SO₃). masterorganicchemistry.comsavemyexams.commsu.edu In a typical benzoxazole system, nitration tends to occur at the 5- or 6-position. researchgate.net However, with the 5-position already occupied by a nitro group, any further electrophilic attack would be severely hindered and would likely require harsh reaction conditions, if it proceeds at all.
Nucleophilic Aromatic Substitution (SNAr): Conversely, the presence of a strong electron-withdrawing group like a nitro group can activate an aromatic ring towards nucleophilic aromatic substitution (SNAr). openstax.org This type of reaction requires a suitable leaving group (typically a halide) on the ring and proceeds through a negatively charged intermediate known as a Meisenheimer complex. openstax.orglibretexts.org The stability of this intermediate is crucial, and it is significantly enhanced when the electron-withdrawing group is positioned ortho or para to the leaving group, as this allows for delocalization of the negative charge. libretexts.orglibretexts.org
In the case of this compound, the molecule lacks a conventional leaving group on the benzene portion of the core. Therefore, it is not primed to undergo SNAr reactions with common nucleophiles under standard conditions. While the nitro group at position 5 would effectively stabilize a negative charge at the 4 or 6 positions, the absence of a group to be displaced at these positions makes the reaction pathway inaccessible.
Derivatization and Functionalization of the Carboxylic Acid Moiety
The carboxylic acid group at the 2-position is a prime site for a variety of chemical modifications, allowing for the synthesis of numerous derivatives.
The carboxylic acid can be readily converted into esters and amides, which are important functional groups in medicinal chemistry. nih.gov These reactions typically involve the activation of the carboxylic acid followed by reaction with an alcohol or an amine.
Esterification: The formation of esters from this compound can be achieved through standard acid-catalyzed esterification with an alcohol. For analogous compounds like 1-lower alkyl-5-nitroimidazole-2-carboxylic acids, a direct conversion to the methyl ester can be accomplished by adding methanol (B129727) to the sulfuric acid reaction medium used in its synthesis. This method precipitates the methyl ester upon dilution with water.
Amide Bond Formation: Amide bonds are crucial in drug discovery research. nih.gov The conversion of this compound to its corresponding amides can be performed using various coupling agents. A common strategy involves a two-step process where the carboxylic acid is first converted to an ester, which is then treated with ammonia (B1221849) or a primary/secondary amine to yield the desired amide. This approach has been successfully applied to similar 5-nitro-heterocycle-2-carboxylic acids. A variety of modern coupling reagents can also facilitate the direct condensation of the carboxylic acid with an amine under mild conditions.
Table 1: Examples of Ester and Amide Formation Conditions
| Transformation | Reagent 1 | Reagent 2 | Product Type |
|---|---|---|---|
| Esterification | Methanol | Sulfuric Acid | Methyl Ester |
| Amide Formation | N,N'-Diisopropylcarbodiimide | Amine/Phenol | Amide/Ester |
| Amide Formation | Triphenylphosphine/CCl₄ | Amine | Amide |
| Amide Formation | Boc₂O/DMAPO | Heterocyclic Amine | N-Acylated Heterocycle |
The carboxylic acid group can be removed or used as a handle for carbon-carbon bond-forming reactions.
Decarboxylation: Heterocyclic carboxylic acids, particularly those with electron-withdrawing groups, can be unstable and prone to decarboxylation (loss of CO₂), sometimes spontaneously under certain conditions. For instance, 1-lower alkyl-5-nitroimidazole-2-carboxylic acids are noted to be highly unstable and can decarboxylate, especially in aqueous acidic media. This instability underscores the careful handling required for this compound.
Decarboxylative Coupling: More synthetically useful are decarboxylative coupling reactions, where the carboxylic acid group is replaced by a new substituent in a transition metal-catalyzed process. These reactions are advantageous as they use readily available carboxylic acids and release CO₂ as the only byproduct. A notable example is the copper-catalyzed oxidative decarboxylative C-H arylation of benzoxazoles with benzoic acids. libretexts.orgresearchgate.net While this specific example uses the benzoxazole as the C-H activation partner and a separate benzoic acid as the coupling partner, the principle demonstrates the utility of such transformations in creating complex biaryl structures. This methodology favors the coupling of electron-rich benzoxazoles with electron-deficient benzoic acids. libretexts.org
Table 2: Decarboxylative Coupling Example
| Reactant 1 | Reactant 2 | Catalyst System | Product |
|---|---|---|---|
| Benzoxazole | 2-Nitrobenzoic Acid | Copper (Cu) | Arylated Benzoxazole |
Chemical Modifications of the Nitro Group
The nitro group is a versatile functional group that can be transformed into other functionalities, most commonly an amino group.
The selective reduction of the aromatic nitro group to an amine is a fundamental transformation in organic synthesis, as it converts a strongly deactivating, meta-directing group into a strongly activating, ortho-, para-directing group. savemyexams.com This transformation is particularly valuable when other reducible functional groups, such as a carboxylic acid, are present in the molecule. A variety of reagents have been developed to achieve this selectivity without affecting the COOH group.
Common methods for this selective reduction include:
Metal/Acid Systems: Easily oxidized metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like HCl are classic reagents for nitro group reduction. savemyexams.com
Catalytic Hydrogenation: Hydrogen gas with a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni) is a highly effective method. savemyexams.com
Hydrazine-Based Systems: A combination of hydrazine (B178648) glyoxylate (B1226380) with zinc or magnesium powder has been shown to be effective for the rapid and selective reduction of aromatic nitro groups at room temperature, even in the presence of carboxylic acid moieties. researchgate.netresearchgate.net
Other Metal-Based Systems: A system using dicobalt octacarbonyl (Co₂(CO)₈) and water can selectively reduce nitro groups to amines in the presence of other reducible groups like carbonyls and halides. libretexts.org
The resulting 5-Amino-benzooxazole-2-carboxylic acid is a valuable intermediate for further functionalization, for example, through reactions involving the newly formed amino group.
Table 3: Reagents for Selective Reduction of Nitro Group
| Reagent System | Key Features |
|---|---|
| Zn or Mg / Hydrazine Glyoxylate | Selective, rapid, room temperature, tolerates carboxylic acids. researchgate.netresearchgate.net |
| Co₂(CO)₈ / H₂O | Selective, tolerates carbonyls and halides. libretexts.org |
| Fe, Sn, or Zn / HCl | Classic method for nitro group reduction. savemyexams.com |
| H₂ / Pd, Pt, or Ni | Common and effective catalytic hydrogenation method. savemyexams.com |
Structure Activity Relationship Sar Studies of 5 Nitro Benzooxazole 2 Carboxylic Acid Derivatives
Impact of Substitutions on the Benzoxazole (B165842) Ring System on Biological Activity
The biological activity of benzoxazole derivatives is significantly influenced by the nature and position of substituents on the fused benzene (B151609) ring. Research has consistently shown that positions 2 and 5 are particularly important for determining the compound's activity, while substitutions at other positions can modulate the intensity of this activity. jocpr.comnih.gov
The introduction of various functional groups at different positions on the benzoxazole nucleus has been a key strategy in developing more potent analogues. For instance, in the development of antimicrobial agents, the structure-activity relationships of 2,5,6-trisubstituted benzoxazoles indicated that the fused heterocyclic nucleus was crucial for their antimicrobial effects. esisresearch.org Studies on 2-oxo-3H-benzoxazole derivatives have shown that substitutions at positions 3 and 6 can lead to compounds with significant analgesic and anti-inflammatory properties. jocpr.com Specifically, the presence of an acyl function at the 6-position was found to be favorable for analgesic activity. jocpr.com
Electron-withdrawing groups have been shown to enhance the biological potential of benzoxazole derivatives. For example, the presence of electron-withdrawing substituents such as fluorine (F), chlorine (Cl), or an acetyl group (-COCH3) on an attached phenyl ring resulted in promising anti-inflammatory and analgesic activities in a series of 5-nitro-3-substituted piperazinomethyl-2-benzoxazolinones. jocpr.com Similarly, other research has indicated that electron-withdrawing groups like chlorine and the nitro group (NO2) at specific positions improved the anti-proliferative activity of benzoxazole derivatives against colon cancer cells. researchgate.net The introduction of a bromine atom at position 7 of the benzoxazole ring has also been shown to increase the antifungal activity of certain derivatives. nih.gov
Influence of the Carboxylic Acid Position and Further Modifications on Biological Responses
The carboxylic acid group is a critical functional group that can act as a hydrogen bond acceptor and/or donor, which can facilitate strong interactions with biological targets and confer potent bioactivity. iomcworld.com In the context of 5-Nitro-benzooxazole-2-carboxylic acid, both the position and chemical nature of this acidic moiety are pivotal for its biological profile.
While direct studies on moving the carboxylic acid from the 2-position in 5-nitro-benzooxazoles are limited in the provided context, research on analogous structures highlights the importance of this feature. For example, the design of disubstituted benzoic acid derivatives as anti-sickling agents involved the strategic positioning of functional groups to ensure interaction with polar amino acid residues at the target site. iomcworld.com This underscores the principle that the spatial arrangement of the carboxylic acid group is crucial for molecular recognition and binding.
Modifying the carboxylic acid group itself is a common strategy in medicinal chemistry to improve a compound's properties. Converting a carboxylic acid to an ester or an amide can alter its polarity, solubility, and binding affinity. In a study on 5-phenyloxazole-2-carboxylic acid derivatives, converting the carboxylic acid to various N,5-diphenyloxazole-2-carboxamides led to compounds with improved cytotoxicity against several cancer cell lines. nih.gov This suggests that such modifications to the 2-carboxylic acid of the 5-nitro-benzooxazole scaffold could similarly modulate its biological effects. The synthesis of derivatives holding a 5-carboxymethyl group on the benzoxazole ring has also been explored, indicating another route of modification where the acidic function is altered and its position on the ring is changed. esisresearch.org
Role of the Nitro Group in Modulating Specific Biological Activities
The nitro group (NO2) is a powerful electron-withdrawing moiety and a well-known pharmacophore that is integral to the activity of many therapeutic agents. nih.govdoaj.org In the case of this compound derivatives, the nitro group is not merely a substituent but a key determinant of their biological function. nih.govsvedbergopen.com
The presence of the nitro group is often essential for activity. In studies of the antiparasitic drug Nitazoxanide, which features a 5-nitro-thiazole ring, it was clearly shown that the 5-nitro group is necessary for its mechanism of action, which involves inhibiting the essential microbial enzyme pyruvate:ferredoxin oxidoreductase (PFOR). nih.gov Removal or modification of this nitro group tends to reduce activity against PFOR-containing organisms. nih.gov Unlike many other nitro-containing drugs, the activity of Nitazoxanide is not dependent on the metabolic reduction of its nitro group. nih.gov The nitro group can enhance a drug's ability to target specific pathogens, often through selective toxicity. svedbergopen.com
Furthermore, the position of the nitro group on the aromatic ring system can be critical in defining the specific type of biological activity. A study on nitro-containing chalcones demonstrated that the placement of the nitro group significantly influenced whether the compound exhibited stronger anti-inflammatory or vasorelaxant effects. mdpi.com For benzoxazole derivatives, the nitro group at the 5-position has been specifically implicated in conferring potent anthelmintic activity. globalresearchonline.net The electron-withdrawing nature of the nitro group affects the electronic distribution within the molecule, which can improve stability and receptor binding affinity, enabling crucial interactions with biological targets. svedbergopen.com
Investigation of Biological Activity and Molecular Mechanisms in Vitro & in Silico
Anti-Microbial Research (Bacterial and Fungal Strains)
The benzoxazole (B165842) scaffold, particularly when substituted with a nitro group, has been a focal point of antimicrobial research. While direct studies on 5-Nitro-benzooxazole-2-carboxylic acid are limited, extensive research on structurally related compounds provides significant insights into its potential efficacy against a range of bacterial and fungal pathogens.
Derivatives of benzoxazole have demonstrated notable activity against both Gram-positive and Gram-negative bacteria. nih.gov For instance, various 2-substituted benzoxazoles have shown efficacy against Staphylococcus aureus, Enterococcus faecalis, Bacillus subtilis, Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa. nih.gov Specifically, nitro-substituted benzimidazole (B57391) derivatives, which share a similar heterocyclic core, have shown promising antibacterial activity with Minimum Inhibitory Concentrations (MICs) ranging from 2-8 µg/mL. nih.gov Research on 5-chloro-1,3-benzoxazol-2(3H)-one derivatives also indicates good antibacterial activity. researchgate.net Furthermore, metal complexes of related compounds, such as 5-(diethylamino)-2-(5-nitro-1H-benzimidazol-2-yl)phenol, have exhibited significant in vitro antibacterial effects against E. coli and S. aureus. nih.gov
In the realm of antifungal research, benzoxazole derivatives have shown broad-spectrum activity. nih.gov Studies have documented their effectiveness against various Candida species, including the pathogenic C. albicans, as well as Aspergillus niger and Aspergillus flavus. nih.govnih.gov For example, 2-benzoxazolinones with a nitro group at the 6-position have been found to inhibit the growth of Candida albicans. researchgate.net Similarly, some 3-(2-benzoxazol-5-yl)alanine derivatives possess antifungal properties. nih.gov The antifungal potential is further highlighted by studies on 2-[(2-nitro-1-phenyl-ethyl)thio]benzoic acid derivatives, which were found to be more active than the reference drug ketoconazole (B1673606) against certain fungi. tubitak.gov.tr
Table 1: Antimicrobial Activity of Related Benzoxazole and Benzimidazole Derivatives
| Compound Class | Test Organism(s) | Observed Activity | Reference(s) |
| Nitro-substituted benzimidazole derivatives | Gram-positive and Gram-negative bacteria | MICs of 2-8 µg/mL | nih.gov |
| Metal complexes of 5-(diethylamino)-2-(5-nitro-1H-benzimidazol-2-yl)phenol | E. coli, S. aureus, C. albicans, A. niger | Significant inhibitory growth | nih.gov |
| 2-[(2-nitro-1-phenyl-ethyl)thio]benzoic acid derivatives | Fungi | More active than ketoconazole | tubitak.gov.tr |
| 6-Nitro-2-benzoxazolinones | Candida albicans | Growth inhibition | researchgate.net |
| 3-(2-benzoxazol-5-yl)alanine derivatives | Bacillus subtilis, Candida albicans | Selective antibacterial and antifungal properties | nih.gov |
Mechanisms of Action against Microbial Targets
The antimicrobial mechanisms of nitro-substituted heterocyclic compounds appear to be multifaceted. For antifungal action, a key mechanism involves the disruption of the fungal cell membrane. mdpi.com Benzoxazole derivatives have been shown to interfere with ergosterol, a vital component of the fungal cell membrane, leading to increased membrane permeability. nih.gov This disruption of membrane integrity can cause the leakage of essential intracellular components, ultimately leading to cell death. mdpi.com
Another proposed mechanism is the induction of oxidative stress. Compounds like phenazine-1-carboxylic acid have been found to increase the levels of reactive oxygen species (ROS) within fungal cells. mdpi.com This surge in ROS can damage cellular components and reduce the mitochondrial membrane potential, further compromising the pathogen's viability. mdpi.com Additionally, some nitro-containing compounds, such as nitropropenyl benzodioxole, act as redox-thiol oxidants and inhibitors of tyrosine phosphatases, which are crucial for various cellular functions in fungi. nih.gov
Anti-Cancer Research in Non-Human Cell Line Models
The potential of benzoxazole derivatives as anticancer agents has been extensively explored in various non-human cancer cell line models. Nitro-substituted benzoxazoles, in particular, have emerged as promising candidates for antiproliferative drugs.
Research has demonstrated the cytotoxic effects of these compounds against a panel of human cancer cell lines. For example, nitro- and amino-substituted benzimidazole and benzothiazole-2-carboxamides have been evaluated for their antiproliferative activity. nih.govnih.gov One study highlighted a trimethoxy-substituted benzimidazole-2-carboxamide, which showed significant antiproliferative activity with IC50 values ranging from 0.6 to 2.0 µM across three human cancer cell lines. nih.govnih.gov In contrast, a related benzoxazole carboxylic acid analog was found to be non-cytotoxic at concentrations up to 50 µM in MCF-7 (breast cancer) and A549 (lung cancer) cell lines. nih.gov N-alkyl-nitroimidazole compounds have also been investigated for their in vitro antitumor activity. openmedicinalchemistryjournal.com
Cytotoxicity Mechanisms on Cancer Cell Lines
The cytotoxic effects of benzoxazole derivatives on cancer cells are a key area of investigation. Studies on 3-(2-benzoxazol-5-yl)alanine derivatives revealed that while many compounds were toxic to both normal and cancer cells, a few exhibited selective toxicity towards cancer cells, marking them as potential candidates for further development. nih.gov Other novel benzoxazole derivatives have demonstrated promising cytotoxic activity in MCF-7 breast cancer cell lines. nih.gov This suggests that specific structural modifications can enhance the selectivity and potency of these compounds against malignant cells.
Enzyme Inhibition and Receptor Modulation Studies
A significant mechanism underlying the anticancer activity of these compounds is the inhibition of key enzymes involved in cell proliferation. Notably, 5-nitro-2-(p-nitrobenzyl)benzoxazole has been identified as a potent inhibitor of eukaryotic DNA topoisomerase II, with an IC50 value of 91.41 µM. researchgate.net This enzyme is crucial for DNA replication and repair, and its inhibition can lead to cell cycle arrest and apoptosis. Similarly, certain benzimidazole-5-carboxylic acid derivatives have shown inhibitory activity against topoisomerase II, with a mechanism of action comparable to the established anticancer drug etoposide. nih.gov
Table 2: Enzyme Inhibition by Related Benzoxazole Derivatives
| Compound | Target Enzyme | IC50 Value (µM) | Reference(s) |
| 5-Nitro-2-(p-nitrobenzyl)benzoxazole | Eukaryotic DNA topoisomerase II | 91.41 | researchgate.net |
| 2-(p-Nitrobenzyl)benzoxazole | Eukaryotic DNA topoisomerase II | 17.4 | researchgate.net |
| 5-Chloro-2-(p-methylphenyl)benzoxazole | Eukaryotic DNA topoisomerase II | 22.3 | researchgate.net |
Anti-Inflammatory and Analgesic Pathways in Non-Clinical Models
The benzoxazole nucleus is also associated with anti-inflammatory and analgesic properties. Several derivatives have been investigated in non-clinical models, providing evidence of their potential to mitigate inflammation and pain.
Studies on benzimidazole-2-carboxylic acid derivatives have demonstrated good anti-inflammatory activity in carrageenan-induced rat paw edema models. researchgate.net This effect is thought to be mediated through the inhibition of prostaglandin (B15479496) synthesis. researchgate.net Similarly, other novel benzoxazole and benzothiazole (B30560) derivatives have shown promising anti-inflammatory and analgesic effects in in vivo studies. nih.govnih.gov
A particularly relevant study investigated 2-(2-nitro-phenyl)-1H-benzimidazole 5-carboxylic acid, a compound structurally very similar to the subject of this article. This derivative exhibited remarkable, naloxone-sensitive analgesic activity in the tail clamp test, suggesting a centrally mediated mechanism of action, potentially involving opioid receptors. nih.govresearchgate.net However, it was inactive in the tail immersion test. nih.govresearchgate.net
Other Investigated Biological Activities (e.g., Antioxidant)
Several studies have evaluated the antioxidant capacity of nitro-substituted benzimidazole and benzothiazole derivatives using methods such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay. nih.govnih.govresearchgate.net For instance, 2-Amino-N-(substituted alkyl) benzoxazole-5-carboxamides have been assessed for their antioxidant properties. researchgate.net In one study, a trihydroxy-substituted benzothiazole-2-carboxamide was identified as a highly potent antioxidant, significantly more effective than the standard antioxidant butylated hydroxytoluene (BHT). nih.govnih.gov The antioxidant properties of nitroxides, which are stable free radicals, are also well-documented and may offer insights into the mechanisms of nitro-substituted compounds. mdpi.com
Table 3: Antioxidant Activity of Related Benzoxazole and Benzimidazole Derivatives
| Compound Class | Assay Method | Key Finding | Reference(s) |
| Trihydroxy substituted benzothiazole-2-carboxamide | DPPH, FRAP | Significantly more potent than BHT | nih.govnih.gov |
| 2-Substituted-5-nitro benzimidazole derivatives | DPPH | Exhibited antioxidant potential | researchgate.net |
| 2-Amino-N-(substituted alkyl) benzoxazole-5-carboxamides | DPPH | Evaluated for free radical scavenging activity | researchgate.net |
Computational and Theoretical Chemistry of 5 Nitro Benzooxazole 2 Carboxylic Acid
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)
Quantum chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure and properties of benzoxazole (B165842) derivatives. For compounds structurally similar to 5-Nitro-benzooxazole-2-carboxylic acid, DFT calculations, often employing methods like B3LYP with basis sets such as 6-311++G(d,p), are used to predict a variety of molecular characteristics. researchgate.netdergipark.org.tr
These calculations typically begin with geometry optimization to determine the most stable three-dimensional conformation of the molecule. For the broader class of benzoxazole derivatives, studies have focused on understanding the impact of different substituents on the electronic properties of the benzoxazole ring system. For instance, research on benzoxazole-2-carboxylate derivatives has shown that electron-withdrawing groups, such as the nitro group (-NO2) at the C-5 position, can significantly influence the electronic yield and reactivity of the molecule. marmara.edu.tr
Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap generally implies higher reactivity. The presence of the electron-withdrawing nitro group and the carboxylic acid group in this compound is expected to lower the LUMO energy, potentially making it more susceptible to nucleophilic attack and influencing its charge transfer properties. researchgate.net
Furthermore, DFT can be used to simulate vibrational spectra (IR and Raman), which can be compared with experimental data to confirm the molecular structure. researchgate.net The calculated chemical shifts from methods like the Gauge-Including Atomic Orbital (GIAO) approach can aid in the interpretation of experimental NMR spectra. mdpi.comsemanticscholar.org Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution and identify regions prone to electrophilic and nucleophilic attack. researchgate.netdergipark.org.tr
Table 1: Representative Calculated Properties for Benzoxazole Derivatives from DFT Studies
| Property | Typical Method | Significance |
| Optimized Geometry | B3LYP/6-311++G(d,p) | Predicts the most stable 3D structure and bond lengths/angles. |
| HOMO-LUMO Energy Gap | B3LYP/6-311++G(d,p) | Indicates chemical reactivity and electronic stability. |
| Vibrational Frequencies | B3LYP/6-311++G(d,p) | Correlates with experimental IR and Raman spectra for structural validation. |
| NMR Chemical Shifts | GIAO | Aids in the assignment of experimental 1H and 13C NMR signals. |
| Molecular Electrostatic Potential (MEP) | B3LYP/6-311++G(d,p) | Visualizes charge distribution and predicts sites for intermolecular interactions. |
This table is illustrative and based on typical DFT studies of related benzoxazole compounds.
Molecular Docking and Ligand-Target Interaction Analysis
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. This method is widely applied to screen virtual libraries of compounds against biological targets and to understand the molecular basis of ligand-receptor interactions.
In the context of this compound and its analogues, molecular docking studies have been performed to explore their potential as inhibitors of various enzymes and proteins. For example, novel 5-nitro benzoxazole derivatives have been subjected to molecular docking studies to investigate their inhibitory potential against β-tubulin, a target for anthelmintic drugs. infona.pl These studies have shown that the nitro group can participate in crucial interactions within the binding pocket of the protein. The binding energy and the formation of hydrogen bonds are key outputs of docking simulations that help in ranking potential inhibitors. infona.pl
The general findings from docking studies on benzoxazole and related heterocyclic compounds indicate that the nitrogen and oxygen atoms of the benzoxazole core, along with substituents like the nitro and carboxylic acid groups, are often involved in forming hydrogen bonds and electrostatic interactions with amino acid residues in the active site of a target protein. researchgate.netnih.gov For instance, studies on benzimidazole (B57391) derivatives, which are structurally similar to benzoxazoles, have revealed that electronegative groups like -NO2 can contribute significantly to the binding affinity and antibacterial activity. connectjournals.com
Table 2: Example of Molecular Docking Results for a Benzoxazole Derivative
| Target Protein | Ligand | Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) |
| β-tubulin | 5-nitro benzoxazole derivative | -7.5 | TYR200, ASN258 |
| DNA Gyrase | Benzimidazole-isatin hybrid with -NO2 | -8.4 | ASP73, GLY77 |
| SARS-CoV-2 Main Protease | 2,5-dihydroxybenzoic acid | -33.84 | HIS41, CYS145 |
The data presented are examples from studies on related compounds and are for illustrative purposes. infona.plconnectjournals.comnih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are built by finding a statistically significant correlation between calculated molecular descriptors and experimentally determined activity.
While specific QSAR models for this compound are not extensively documented, the principles of QSAR can be readily applied to this class of compounds. To develop a QSAR model, a series of analogues would be synthesized and their biological activity (e.g., IC50 values) would be measured. A wide range of molecular descriptors for these analogues would then be calculated, including:
Electronic descriptors: Dipole moment, partial atomic charges, and HOMO/LUMO energies, which are influenced by the nitro group.
Steric descriptors: Molecular volume, surface area, and specific conformational parameters.
Hydrophobic descriptors: The partition coefficient (logP), which is affected by the presence of both the polar nitro and carboxylic acid groups and the aromatic system.
Topological descriptors: Indices that describe the connectivity of the atoms in the molecule.
The goal would be to derive an equation that accurately predicts the biological activity based on a combination of these descriptors. For nitroaromatic compounds, descriptors related to the electronic properties of the nitro group are often crucial in QSAR models for predicting activities such as antibacterial or cytotoxic effects.
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis aims to identify the stable three-dimensional arrangements (conformers) of a molecule and the energy barriers between them. For a relatively rigid molecule like this compound, the main sources of conformational flexibility are the rotation around the bond connecting the carboxylic acid group to the benzoxazole ring and any slight puckering of the fused ring system. Studies on similar substituted benzoxazoles have shown that the planarity of the benzoxazole core can be influenced by the nature and position of its substituents. doi.org
Molecular dynamics (MD) simulations provide a more dynamic picture of the molecule's behavior over time. MD simulations can be used to study the conformational changes of this compound in different environments, such as in solution or when bound to a biological target. lew.ro By simulating the movements of the atoms over a period of time, MD can reveal the stability of ligand-protein complexes predicted by molecular docking. researchgate.netnih.gov Key analyses from MD simulations include the root-mean-square deviation (RMSD) to assess the stability of the simulation, and the root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule or protein. lew.ro These simulations can also provide a more detailed understanding of the intermolecular interactions, including the role of water molecules in mediating binding.
Applications Beyond Medicinal Chemistry and Clinical Research
Role as Key Synthetic Intermediates for Advanced Organic Compounds
The molecular architecture of 5-Nitro-benzooxazole-2-carboxylic acid makes it a highly effective starting material, or intermediate, for the synthesis of more complex organic molecules. The presence of both a carboxylic acid functional group and a nitro-substituted benzoxazole (B165842) ring system provides multiple reaction sites for chemical elaboration.
The carboxylic acid group is a particularly versatile handle. It can be readily converted into a variety of other functional groups, such as esters, amides, and acid chlorides. For instance, it serves as the direct precursor to its corresponding methyl ester, Methyl 5-nitro-1,3-benzoxazole-2-carboxylate. molbase.com This esterification is a common strategy to modify the compound's solubility or to protect the carboxylic acid during subsequent reaction steps. Furthermore, the conversion to amides is a well-established pathway for creating compounds with diverse biological and chemical properties, a strategy also seen with related heterocyclic compounds like 1-lower alkyl-5-nitroimidazole-2-carboxylic acids, which are important intermediates for carboxamides. google.com
The nitro group on the benzoxazole ring also plays a crucial role. It can be chemically reduced to form an amine (an -NH2 group). This transformation introduces a new nucleophilic site on the molecule, opening up a different set of synthetic possibilities for building larger, more intricate structures. This allows for the creation of a wide array of derivatives, as the benzoxazole nucleus itself is a foundational scaffold for many different heterocyclic compounds. wjpsonline.com The dual reactivity of the carboxylic acid and the transformable nitro group makes this compound a valuable building block for advanced organic synthesis.
Potential in Materials Science and Functional Molecule Design
The benzoxazole ring system is recognized for its utility in materials science, largely due to its electron-rich properties. molbase.comresearchgate.net When this ring is substituted with both an electron-withdrawing group (like the nitro group, -NO2) and an electron-donating system, it can create what is known as a "push-pull" electronic structure. This feature is highly desirable in the design of functional organic materials.
This "push-pull" characteristic is the foundation for many organic dyes and pigments, as it can lead to strong absorption of light in the visible spectrum. Molecules with these properties are investigated for use in:
Organic Dyes: For applications in textiles, printing, and imaging.
Fluorescent Probes: The electronic properties of such systems can be tuned to create molecules that fluoresce, making them useful as sensors or markers. researchgate.net
Nonlinear Optical (NLO) Materials: These materials can alter the properties of light passing through them and are essential for laser technology and optical data storage.
The carboxylic acid group on this compound provides a convenient anchor point to attach this functional core to other structures, such as polymers or solid surfaces. This ability to integrate the molecule into larger systems is a key step in fabricating advanced materials for electronics and photonics. The development of functionalized materials like fluorescent chemosensors and light absorbers for solar cells from other heterocyclic compounds, such as coumarins, suggests a similar potential for appropriately designed benzoxazole derivatives. researchgate.net
Use as Chemical Probes in Biochemical Systems
A significant application for nitroaromatic compounds like this compound is in the development of fluorogenic chemical probes. These probes are designed to detect specific biological activities, particularly the presence of certain enzymes.
Research has shown that derivatives of 2-(nitroaryl)benzoxazole can function as highly effective fluorogenic substrates for detecting nitroreductase enzymes. researchgate.net These enzymes are produced by a variety of clinically important microorganisms. researchgate.net The detection mechanism relies on a change in the molecule's fluorescent properties upon enzymatic reaction.
The process can be summarized as follows:
Initial State: The this compound molecule, in its native nitro-containing form, is non-fluorescent or only weakly fluorescent. It acts as a pro-fluorophore, or an "off" state probe.
Enzymatic Reduction: In the presence of a nitroreductase enzyme, the nitro group (-NO2) is reduced to an amino group (-NH2).
Final State: This transformation results in the formation of the corresponding 5-amino-benzoxazole derivative. This new molecule is intensely fluorescent, representing an "on" state.
This enzyme-triggered "off-on" switch in fluorescence provides a highly sensitive and specific signal for the presence of nitroreductase activity. researchgate.net This principle allows for the rapid detection and identification of bacteria that express this enzyme. researchgate.net The carboxylic acid moiety on the probe can be used to modify its water solubility or to link it to other molecules to target specific cellular locations.
Current Research Challenges and Future Perspectives for 5 Nitro Benzooxazole 2 Carboxylic Acid
Development of More Efficient and Selective Synthetic Routes
A primary challenge in the advancement of 5-Nitro-benzooxazole-2-carboxylic acid research lies in the development of more efficient and selective synthetic methodologies. Traditional approaches for benzoxazole (B165842) synthesis often involve the condensation of 2-aminophenols with carboxylic acids or their derivatives, which can require harsh reaction conditions, long reaction times, and may result in modest yields. rsc.orgajchem-a.com
Modern synthetic chemistry is increasingly focused on green and sustainable practices. In this context, one-pot syntheses and microwave-assisted reactions are gaining prominence. Microwave-assisted synthesis, for instance, has been shown to significantly reduce reaction times and improve yields in the preparation of benzoxazole derivatives. nih.gov The development of a robust one-pot synthesis for 2-carboxy-5-nitro-benzoxazole would streamline its production, making it more accessible for further research and development. acs.org
Furthermore, the use of heterogeneous catalysts, such as nanoparticles, is an attractive avenue for creating more sustainable synthetic processes. These catalysts can be easily recovered and reused, reducing waste and cost. ajchem-a.com The exploration of novel catalytic systems that can facilitate the cyclization of precursors like 4-nitro-2-aminophenol with a suitable C2 synthon under mild conditions is a key area of ongoing research.
A significant hurdle is achieving high regioselectivity, particularly when dealing with substituted precursors. The development of synthetic routes that allow for precise control over the placement of the nitro group and other substituents on the benzoxazole core is crucial for establishing clear structure-activity relationships (SAR).
Elucidation of Novel Molecular Targets and Detailed Mechanistic Pathways
While the benzoxazole scaffold is associated with a broad spectrum of biological activities, the specific molecular targets and detailed mechanistic pathways of this compound are not yet fully understood. A notable study on related 5-nitro-1,3-benzoxazole derivatives has pointed towards their potential as anthelmintic agents, with molecular docking studies suggesting that they may act as inhibitors of β-tubulin in parasites. ijpbs.com This provides a valuable starting point for investigating the mechanism of action of the carboxylic acid analogue.
Future research should focus on identifying and validating novel molecular targets for this compound. This could involve a range of techniques, from affinity chromatography and proteomics to genetic and pharmacological approaches. Understanding how the nitro group and the carboxylic acid moiety contribute to target binding and biological activity is of paramount importance.
Integration of Advanced Computational and Experimental Approaches
The synergy between computational and experimental methods offers a powerful strategy to accelerate the drug discovery and development process for compounds like this compound. In silico techniques such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and pharmacophore modeling can provide valuable insights into the potential biological activities and mechanisms of action.
Molecular docking studies, as demonstrated with related 5-nitrobenzoxazole (B1301649) derivatives, can predict the binding orientation and affinity of the compound to a specific protein target, such as β-tubulin. ijpbs.com This information can guide the design of more potent and selective analogues. For this compound, conducting comprehensive docking studies against a panel of potential targets will be instrumental in identifying novel therapeutic applications.
QSAR studies can establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This can help in identifying the key structural features responsible for the desired pharmacological effect and in predicting the activity of new, unsynthesized molecules.
Pharmacophore modeling can be used to identify the essential three-dimensional arrangement of chemical features required for biological activity. This information is invaluable for virtual screening of large compound libraries to identify new hits with the desired activity profile. chemicalbook.com
Furthermore, the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties using in silico tools is crucial in the early stages of drug discovery. ekb.egveterinaria.org Predicting properties such as oral bioavailability, blood-brain barrier penetration, and potential toxicity can help in prioritizing compounds for further experimental evaluation and in identifying potential liabilities that need to be addressed through chemical modification. The integration of these computational predictions with experimental validation through in vitro and in vivo studies will be key to the successful development of this compound as a therapeutic agent.
Exploration of New Application Domains for Substituted Benzoxazole Scaffolds
The versatility of the substituted benzoxazole scaffold opens up a wide range of possibilities for new application domains beyond its currently known biological activities. While research on this compound has hinted at its potential as an anthelmintic agent, the broader benzoxazole family has been associated with a plethora of other therapeutic applications. ijpbs.com
Recent reviews have highlighted the diverse pharmacological activities of benzoxazole derivatives, including their potential as anticancer, anti-inflammatory, antimicrobial, and antiviral agents. nih.govresearchgate.netnih.gov The presence of the nitro group in this compound is particularly interesting, as nitroaromatic compounds are known to exhibit a range of biological effects and are often used in the development of hypoxia-activated prodrugs for cancer therapy.
Beyond medicinal chemistry, the unique photophysical properties of some benzoxazole derivatives make them attractive candidates for applications in materials science. rsc.org For instance, they have been investigated as fluorescent probes, organic light-emitting diodes (OLEDs), and chemosensors. The specific substitution pattern of this compound could impart interesting electronic and optical properties that warrant exploration in these areas.
Future research should aim to systematically explore the potential of the substituted benzoxazole scaffold in these and other emerging fields. This will require interdisciplinary collaborations between medicinal chemists, materials scientists, and biologists to fully unlock the potential of this versatile heterocyclic system.
Q & A
Q. Key Considerations :
- Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 3:7).
- Handle nitro intermediates with care due to thermal instability .
Basic: How can researchers characterize this compound using spectroscopic techniques?
Answer:
- NMR :
- ¹H NMR (DMSO-d₆): Expect aromatic protons at δ 8.2–8.5 ppm (nitro-adjacent H), δ 7.8–8.0 ppm (benzoxazole H).
- ¹³C NMR : Carboxylic acid C=O at ~170 ppm; benzoxazole carbons at 140–160 ppm.
- FT-IR : Bands at ~1720 cm⁻¹ (C=O stretch), 1530 cm⁻¹ (NO₂ asymmetric stretch).
- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 209.0 (calculated for C₈H₅N₂O₅).
Validation : Compare with literature data for structurally similar nitrobenzoic acids .
Basic: What safety protocols are critical when handling this compound?
Answer:
- PPE : Non-porous gloves (nitrile), safety goggles, and lab coats.
- Ventilation : Use fume hoods to minimize inhalation of nitro compound dust.
- Storage : Store at 0–6°C in airtight containers to prevent decomposition .
- Spill Management : Neutralize with sodium bicarbonate and absorb with inert material.
Advanced: How can researchers resolve contradictions in fluorescence data for benzoxazole derivatives?
Answer:
Fluorescence behavior depends on:
Solvent Polarity : Nitro groups induce solvatochromic shifts; use solvents like DMSO or ethanol for consistency .
pH Effects : The carboxylic acid group’s protonation state alters electronic transitions. Conduct measurements at pH 7–8 (buffered).
Impurity Interference : Purify samples via HPLC (C18 column, acetonitrile/water gradient) to remove quenching agents.
Case Study : Guzow et al. (2005a) observed fluorescence quenching in polar solvents due to nitro group electron-withdrawing effects .
Advanced: What computational approaches predict the reactivity of this compound with metal ions?
Answer:
- DFT Calculations : Optimize geometry (B3LYP/6-31G*) to identify electron-deficient sites (e.g., nitro O atoms).
- Molecular Docking : Simulate interactions with transition metals (e.g., Cu²⁺) to design sensors.
Example : The compound’s nitro and carboxylate groups show high affinity for rare-earth ions in theoretical models .
Advanced: How does the stability of this compound vary under extreme conditions?
Answer:
- Thermal Stability : Decomposes above 150°C (DSC/TGA analysis). Avoid prolonged heating during synthesis.
- Photostability : UV light induces nitro group reduction; store in amber vials.
- pH Stability : Stable at pH 2–6; decarboxylation occurs in strongly alkaline conditions (>pH 10) .
Advanced: What are emerging applications of this compound in chemical sensing?
Answer:
- Metal Ion Detection : The benzoxazole core acts as a fluorophore. Modify the carboxylic acid group to enhance selectivity for Hg²⁺ or Fe³⁺ .
- Biological Probes : Conjugate with peptides for cellular imaging (e.g., mitochondrial targeting).
Advanced: How can reaction yields be optimized for large-scale synthesis?
Answer:
- Catalysis : Use Lewis acids (e.g., ZnCl₂) to accelerate cyclization.
- Microwave-Assisted Synthesis : Reduce reaction time from 12h to 2h at 80°C.
- Scale-Up : Pilot batches achieved 75% yield using flow chemistry (residence time: 30 min) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
